

Application Notes and Protocols for α -Bromo-2-chlorophenylacetic acid

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Compound of Interest

Compound Name: *3-Bromo-2-chlorophenylacetic acid*

Cat. No.: *B1291921*

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A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction

α -Bromo-2-chlorophenylacetic acid is a highly reactive organic compound that serves as an important building block in the synthesis of a variety of more complex molecules.^{[1][2]} Its structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a 2-chlorophenyl ring, makes it a versatile intermediate for creating pharmaceuticals and agrochemicals.^{[2][3]} Notably, it is a key precursor in the synthesis of the antiplatelet agent Clopidogrel.^{[1][4]} The reactivity of the alpha-bromo group allows for various nucleophilic substitution reactions, while the carboxylic acid moiety can be readily esterified, providing multiple avenues for molecular elaboration.^[2]

Note on Nomenclature: The protocols herein refer to α -Bromo-2-chlorophenylacetic acid (CAS No: 29270-30-2), where the bromine atom is on the carbon adjacent to the carboxyl group. This is in contrast to "**3-Bromo-2-chlorophenylacetic acid**," where the bromine would be on the phenyl ring. The available scientific literature predominantly focuses on the alpha-bromo isomer due to its significance in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid with a melting point in the range of 106-112 °C.^{[2][4]} It is slightly soluble in water but shows good solubility in various organic

solvents.[4]

Applications

The primary application of α -Bromo-2-chlorophenylacetic acid lies in its role as a synthetic intermediate.[4] Key application areas include:

- **Pharmaceutical Development:** It is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably the antithrombotic drug Clopidogrel. [1][5]
- **Agrochemical Chemistry:** The compound is utilized in the development of new pesticides and herbicides.[2]
- **Organic Synthesis:** Its reactive nature is leveraged to introduce the 2-chlorophenylacetyl moiety into a variety of organic structures.

Quantitative Data Summary

The following table summarizes key quantitative data from representative reactions involving α -Bromo-2-chlorophenylacetic acid and its derivatives.

Reaction Type	Starting Material(s)	Key Reagents	Product	Yield (%)	Purity (%)	Reference
Synthesis	2-Chlorobenzaldehyde	CHBr ₃ , KOH	α -Bromo-2-chlorophenylacetic acid	63-67%	Analytically Pure	[3]
Esterification	α -Bromo-2-chlorophenylacetic acid	Methanol, H ₂ SO ₄	Methyl α -bromo-2-chlorophenylacetate	~97% (calculated)	Not specified	[3]
Esterification	α -Bromo-2-chlorophenylacetic acid	Methyl acetate, TiCl ₄	Methyl α -bromo-2-chlorophenylacetate	93.37%	99.6% (HPLC)	[6]
Nucleophilic Substitution	Methyl α -bromo-2-chlorophenylacetate, 4,5,6,7-tetrahydro[3,2-c]pyridine	NaHCO ₃	Racemic Clopidogrel	Not specified	Not specified	[3]

Experimental Protocols

Protocol 1: Synthesis of α -Bromo-2-chlorophenylacetic acid

This protocol details the synthesis of the title compound from 2-chlorobenzaldehyde.

Materials:

- 2-chlorobenzaldehyde

- Tribromomethane (CHBr_3)
- Isopropyl ether
- Potassium hydroxide (KOH)
- Benzyltrimethylammonium chloride
- Water
- Toluene
- Concentrated hydrochloric acid

Procedure:

- Prepare a solution of 135 g of KOH and 12.5 g of benzyltrimethylammonium chloride in 400 ml of water in a suitable reaction vessel equipped with vigorous stirring and cooling.
- Cool the solution to below 0 °C.
- Separately, prepare a solution of 70.5 g of 2-chlorobenzaldehyde and 127 g of tribromomethane in 150 ml of isopropyl ether.
- Slowly add the organic solution to the vigorously stirred aqueous solution, maintaining the temperature between -5 °C and 0 °C.
- Stir the mixture for 26 hours at a temperature between -5 °C and 0 °C.[3]
- After 26 hours, add 400 ml of water and 250 ml of isopropyl ether to the reaction mixture.
- Separate the organic phase.
- Acidify the remaining aqueous phase by adding concentrated hydrochloric acid.
- Extract the aqueous phase twice with 100 ml of toluene each time.
- Dry the combined toluene extracts and evaporate the solvent under reduced pressure.

- Recrystallize the crude product from toluene to yield the pure α -bromo-2-chlorophenylacetic acid.[\[3\]](#)

Protocol 2: Esterification to Methyl α -bromo-2-chlorophenylacetate

This protocol describes the conversion of α -Bromo-2-chlorophenylacetic acid to its methyl ester, a direct precursor to Clopidogrel.

Materials:

- α -Bromo-2-chlorophenylacetic acid (55 g)
- Methanol (200 ml)
- Concentrated sulfuric acid (30 g)
- Isopropyl ether (100 ml)
- Water (100 ml)

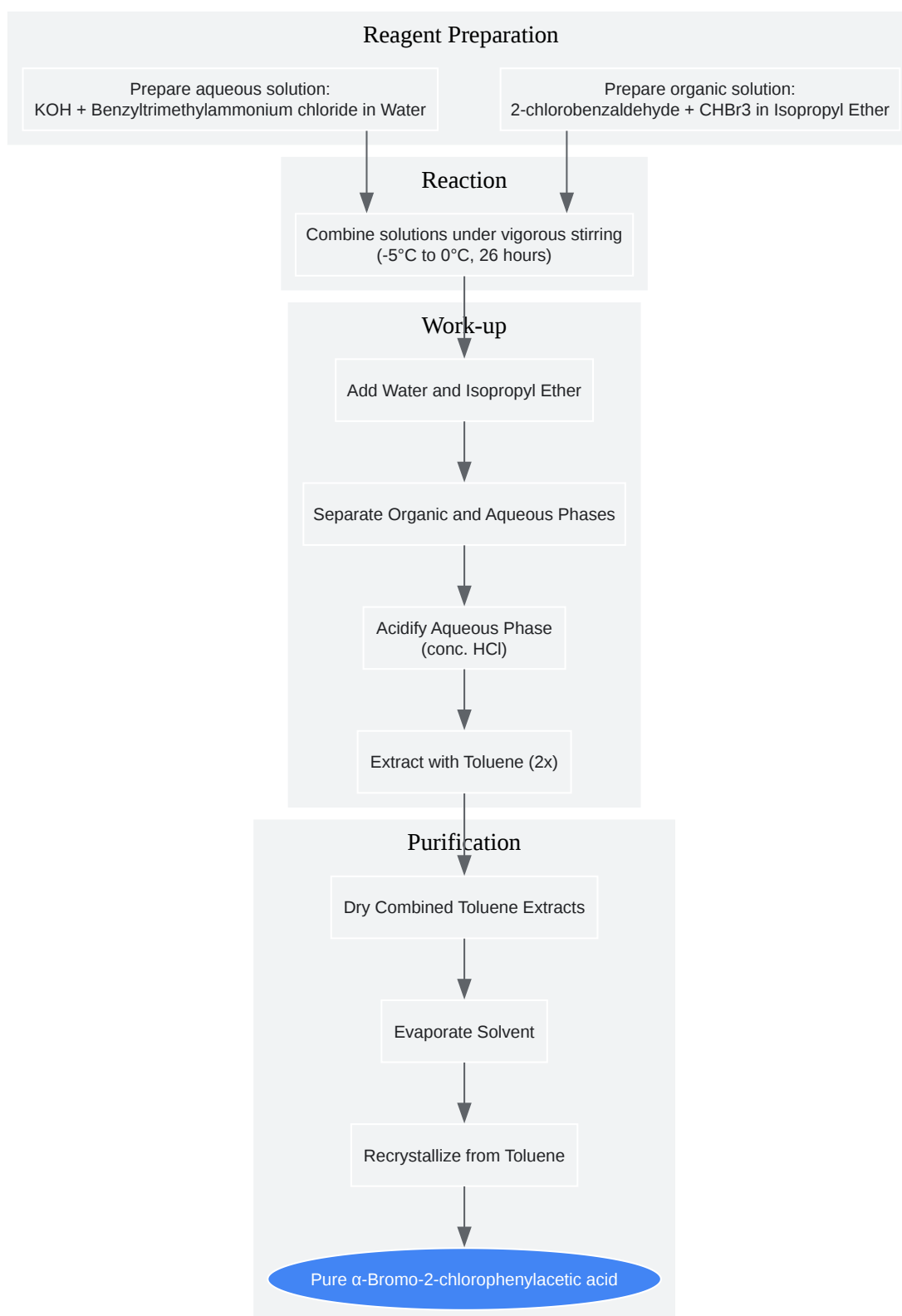
Procedure:

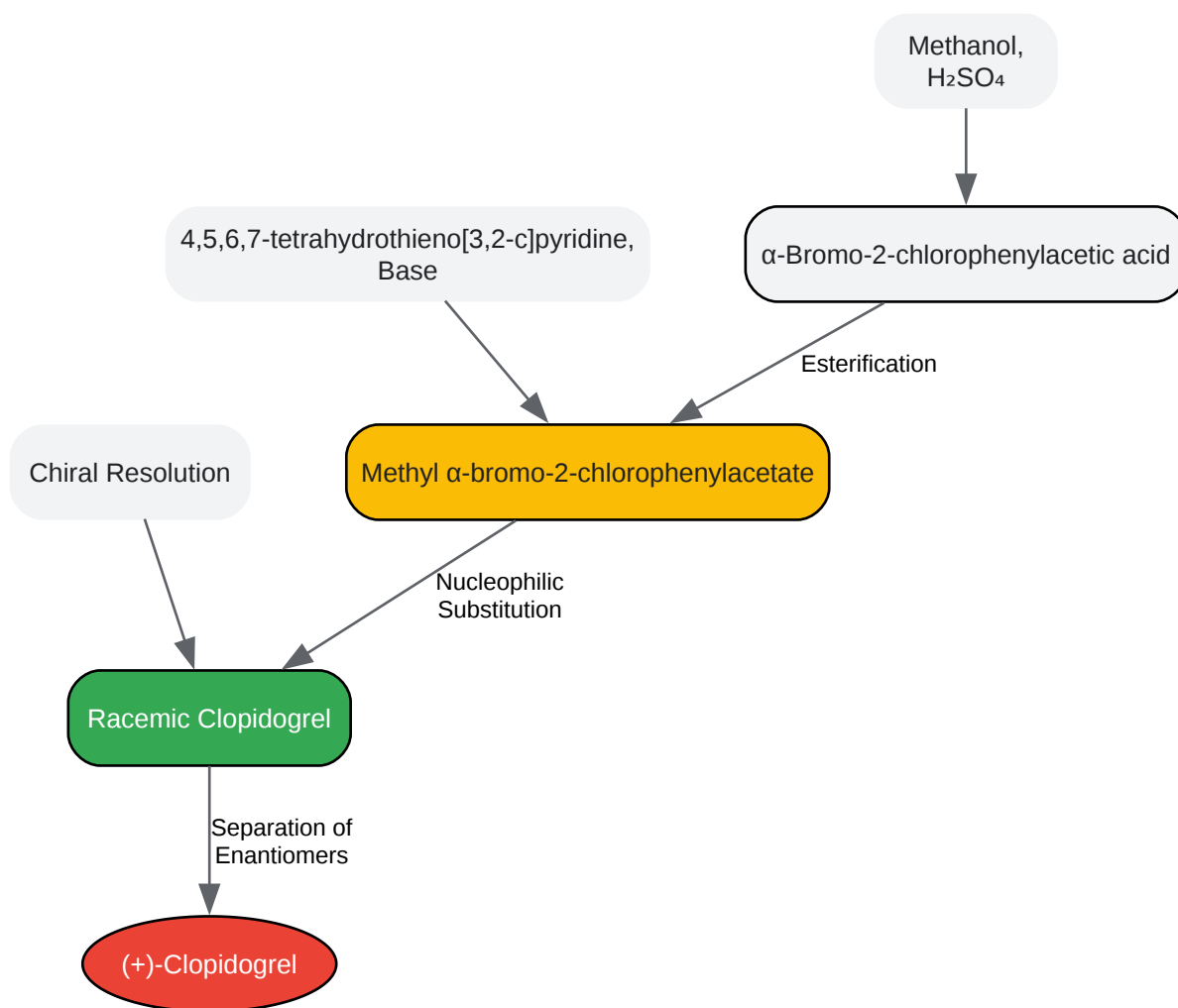
- Dissolve 55 g of α -bromo-2-chlorophenylacetic acid in 200 ml of methanol in a round-bottom flask.[\[3\]](#)
- Carefully add 30 g of concentrated sulfuric acid to the solution.
- Reflux the mixture for 4 hours.[\[3\]](#)
- After cooling, remove the methanol under reduced pressure.
- To the residue, add 100 ml of isopropyl ether and 100 ml of water.
- Neutralize the mixture.
- Separate the ethereal phase, dry it, and concentrate under reduced pressure.

- The resulting methyl ester can be further purified by distillation under reduced pressure.[3]

Mandatory Visualizations

Experimental Workflow for the Synthesis of α -Bromo-2-chlorophenylacetic acid





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